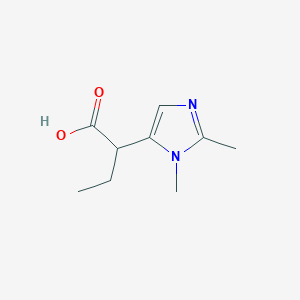![molecular formula C9H9BrN4 B13313564 1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313564.png)
1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a triazole ring substituted with a bromophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Bromophenylmethyl Group: The bromophenylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a bromophenylmethyl halide with the triazole ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the bromophenylmethyl group.
Substitution: The bromine atom in the bromophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can interact with active sites in enzymes, potentially inhibiting their activity. The bromophenylmethyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(2-Bromophenyl)methyl]-1H-1,3-benzodiazole: This compound has a similar structure but features a benzodiazole ring instead of a triazole ring.
Thiophene-Linked 1,2,4-Triazoles: These compounds have a thiophene ring linked to the triazole ring, offering different chemical properties and applications.
Uniqueness
1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific combination of a triazole ring and a bromophenylmethyl group. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9BrN4 |
|---|---|
Molecular Weight |
253.10 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9BrN4/c10-8-4-2-1-3-7(8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
InChI Key |
KYHOUOCONXQHHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol](/img/structure/B13313483.png)

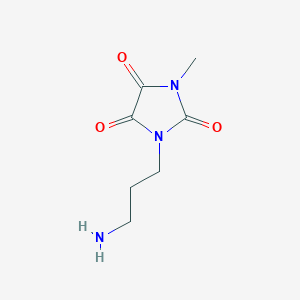
![2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13313499.png)
![2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B13313501.png)
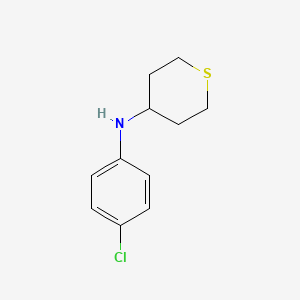
![tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate](/img/structure/B13313515.png)

![5-Bromo-3,6-diethylimidazo[2,1-b][1,3]thiazole](/img/structure/B13313523.png)
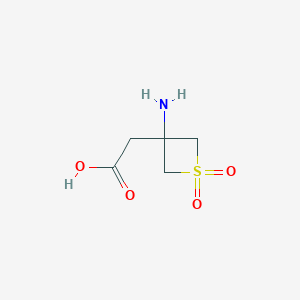
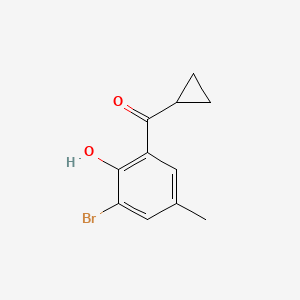
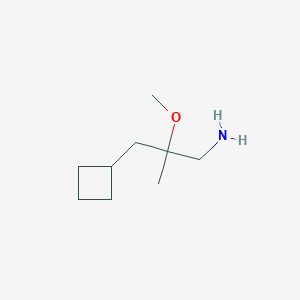
![2-[(1-Phenylpropyl)amino]acetamide](/img/structure/B13313557.png)
